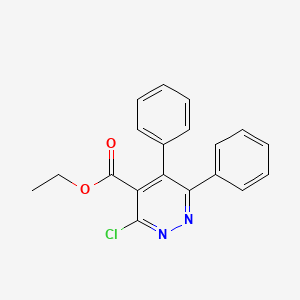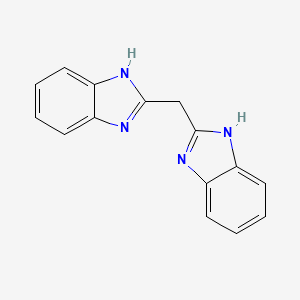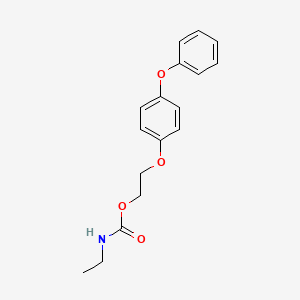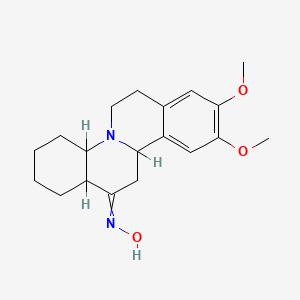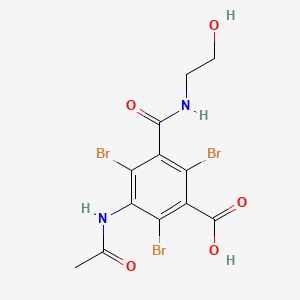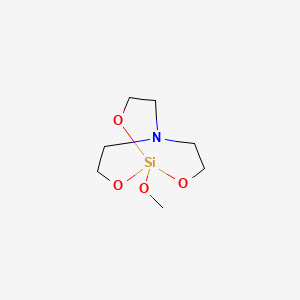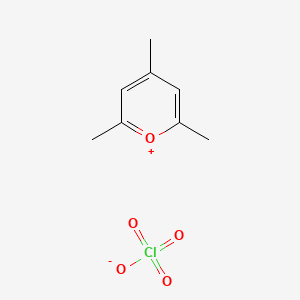
2,4,6-Trimethylpyrylium perchlorate
科学的研究の応用
Chemical Reactions and Properties
2,4,6-Trimethylpyrylium perchlorate exhibits interesting chemical behaviors in its reactions with nucleophiles. For instance, when reacting with aqueous ammonia, a crystalline intermediate is formed, which can easily convert into 2,4,6-triphenylpyridine through dehydration. This intermediate is characterized as an imino-enol in solution based on IR and UV spectroscopic evidence (Balaban & Toma, 1966).
The compound's interaction with primary amines also yields interesting products, such as N-Aryl-2,4,6-trimethylpyridinium salts and N-alkyl-3,5-xylidines. This reaction was previously known to occur only with secondary amines (Toma & Balaban, 1966).
Photolysis Studies
- Flash photolysis studies of 2,4,6-trimethylpyrylium perchlorate in hydroxylic medium have revealed the formation of intermediate oxoniabenzvalene. This discovery is significant in understanding the transient absorptions observed in these compounds (Sivakumar, Parimala, & Ramamurthy, 1996).
Applications in Synthesis
- The compound has been used in the synthesis of various organic and heterocyclic compounds. For example, reactions with ureas, thioureas, and isothioureas have led to the formation of pyridine and pyrimidine derivatives, showcasing its utility in organic synthesis (Zvezdina, Zhdanova, & Dorofeenko, 1979).
Isotopic Exchange and NMR Studies
- Isotopic exchange studies, particularly with respect to deuteration and dedeuteration, have provided insights into the reactivity of various methyl groups in the 2,4,6-trimethylpyrylium perchlorate molecule. These studies are essential for understanding the molecular behavior and structure (Gǎrd, Vasilescu, Mateescu, & Balaban, 1967).
Electrochemical Studies
- Electrochemical studies on pyrylium salts, including 2,4,6-trimethylpyrylium perchlorate, have revealed that their reduction is a one-electron process. This finding is crucial for understanding the electrochemical properties of these compounds (Balaban, Bratu, & Renţea, 1964).
Safety and Hazards
特性
IUPAC Name |
2,4,6-trimethylpyrylium;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11O.ClHO4/c1-6-4-7(2)9-8(3)5-6;2-1(3,4)5/h4-5H,1-3H3;(H,2,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTGLTSDLLDPOO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[O+]C(=C1)C)C.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70240198 | |
| Record name | Pyrylium, 2,4,6-trimethyl-, perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70240198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trimethylpyrylium perchlorate | |
CAS RN |
940-93-2 | |
| Record name | Pyrylium, 2,4,6-trimethyl-, perchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000940932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrylium, 2,4,6-trimethyl-, perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70240198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




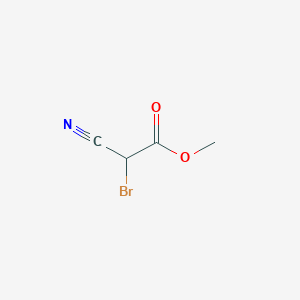
![2-Phenyloxazolo[4,5-c]pyridine](/img/structure/B1618519.png)
